

Spectroscopic Analysis of Tetracyclohexyltin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tetracyclohexyltin**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of directly published experimental data for **tetracyclohexyltin**, this document presents a compilation of expected spectroscopic values derived from closely related organotin compounds and detailed, adaptable experimental protocols for the characterization of such molecules.

Spectroscopic Data

While a dedicated, peer-reviewed publication featuring the complete spectroscopic dataset for **tetracyclohexyltin** is not readily available, the following tables summarize the expected chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn NMR, based on data from analogous tetraorganotin and tricyclohexyltin compounds. These values serve as a robust reference for the identification and characterization of **tetracyclohexyltin**.

Table 1: Expected ¹H NMR Spectroscopic Data for **Tetracyclohexyltin**

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity
Cyclohexyl -CH	1.0 - 2.0	Multiplet
Cyclohexyl -CH2	1.0 - 2.0	Multiplet



Note: The proton signals of the cyclohexyl groups are expected to be complex and overlapping multiplets in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Spectroscopic Data for Tetracyclohexyltin

Carbon	Expected Chemical Shift (δ, ppm)
Cyclohexyl -C1 (attached to Sn)	30 - 40
Cyclohexyl -C2, C6	28 - 35
Cyclohexyl -C3, C5	26 - 30
Cyclohexyl -C4	25 - 28

Note: The specific chemical shifts can be influenced by the solvent and the coordination at the tin center.

Table 3: Expected ¹¹⁹Sn NMR Spectroscopic Data for **Tetracyclohexyltin**

Nucleus	Expected Chemical Shift (δ, ppm)	Reference
¹¹⁹ Sn	-80 to -120	Tetramethyltin (TMSn)

Note: The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry at the tin atom. For a tetracoordinated tin in a tetraalkyltin compound, the chemical shift is expected in this upfield region relative to the reference.[1]

Mass Spectrometry Data

A definitive mass spectrum for **tetracyclohexyltin** is not publicly available. However, based on the analysis of similar organotin compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable techniques. The mass spectrum would be expected to show the molecular ion peak [C₂₄H₄₄Sn]⁺ and characteristic fragmentation patterns involving the loss of cyclohexyl groups.



Experimental Protocols

The following are detailed methodologies for obtaining NMR and Mass Spectrometry data for organotin compounds like **tetracyclohexyltin**. These protocols are generalized and can be adapted based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra for structural elucidation.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H).
- · NMR tubes.
- Deuterated solvents (e.g., CDCl₃, C₆D₆).
- Internal standard (e.g., Tetramethylsilane TMS for ¹H and ¹³C, Tetramethyltin TMSn for ¹¹⁹Sn).

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the tetracyclohexyltin sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
 - Add a small amount of the appropriate internal standard.
- ¹H NMR Acquisition:
 - Acquire the spectrum using standard pulse sequences.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
 and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- A longer acquisition time and a larger number of scans will be necessary compared to ¹H
 NMR due to the lower natural abundance of ¹³C.
- ¹¹⁹Sn NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Due to the wide chemical shift range of tin, ensure the spectral width is set appropriately.
 - A reference spectrum of a known tin compound (e.g., TMSn) should be acquired for accurate chemical shift referencing.[2][3]
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the internal standard.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- 2.2. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **tetracyclohexyltin**.

Instrumentation:

- A mass spectrometer with a suitable ionization source (e.g., GC-MS with an EI source or LC-MS with an ESI source).[4][5]
- Appropriate chromatography system (GC or LC) for sample introduction.

Procedure for GC-MS with Electron Ionization (EI):

· Sample Preparation:



 Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

· GC Method:

- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300 °C.

MS Method:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Mass Range: Scan a suitable mass range to include the expected molecular ion (e.g., m/z 50-600).

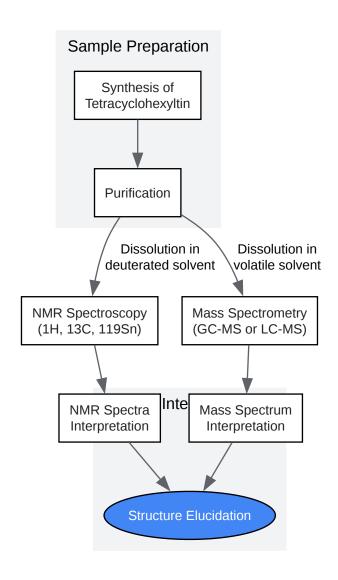
Data Analysis:

- Identify the molecular ion peak.
- Analyze the fragmentation pattern to confirm the structure.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organometallic compound like **tetracyclohexyltin**.





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Caption: Workflow for the synthesis and spectroscopic characterization of tetracyclohexyltin.

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